potassium;methanesulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Potassium methanesulfonate, also known as methanesulfonic acid potassium, is a chemical compound with the molecular formula CH3KO3S. It is a white, hygroscopic powder that is highly soluble in water. This compound is known for its antimicrobial properties and finds applications in various industrial processes, including electroplating and as a catalyst for alkyl group polymerization .

準備方法

Synthetic Routes and Reaction Conditions

Potassium methanesulfonate can be synthesized by reacting methanesulfonic acid with potassium hydroxide. The reaction is typically carried out in an aqueous solution, and the product is obtained by evaporating the water:

CH3SO3H+KOH→CH3SO3K+H2O

Industrial Production Methods

In industrial settings, potassium methanesulfonate is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature and pH to prevent the formation of by-products .

化学反応の分析

Types of Reactions

Potassium methanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can act as a nucleophile in substitution reactions, where the methanesulfonate group is replaced by another group.

Oxidation and Reduction: It is stable under oxidative and reductive conditions due to the strong S=O bonds in the methanesulfonate group.

Common Reagents and Conditions

Common reagents used in reactions with potassium methanesulfonate include strong acids and bases, as well as oxidizing and reducing agents. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from reactions involving potassium methanesulfonate depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the product will be a new compound where the methanesulfonate group is replaced by another functional group .

科学的研究の応用

Electrochemical Applications

Potassium methanesulfonate is increasingly recognized for its role in electrochemical processes. It serves as a component in electrolytes for lithium-ion batteries and redox flow batteries (RFBs). Its high solubility and electrical conductivity make it suitable for various electroplating applications, including:

- Electrodeposition of Tin-Lead Solder : KMS-based electrolytes are used in the production of solder for electronic devices, providing a safer alternative to traditional methods that utilize hazardous acids .

- Plating of Tin on Steel : This application is crucial for food can manufacturing, where KMS enhances the plating process's efficiency and safety .

Biochemical Research

In neuroscience research, potassium methanesulfonate has been employed in whole-cell recording techniques to study neuronal behavior. A study demonstrated that KMS, when used as an anion in pipette solutions, provides stable recordings of calcium-dependent afterhyperpolarization (AHP) currents in hippocampal neurons . This finding underscores the compound's utility in maintaining cellular integrity during electrophysiological experiments.

Catalytic Applications

KMS acts as a cocatalyst in various organic synthesis reactions. For instance:

- Ruthenium-Catalyzed C-H Arylation : It facilitates the arylation of heteroarylbenzenes, enhancing reaction efficiency and selectivity .

- Polymerization Reactions : KMS is also utilized as a catalyst for alkyl group polymerization, contributing to the development of new polymeric materials .

Case Study 1: Electroplating Efficiency

A recent study examined the use of KMS in the electroplating of tin on steel substrates. The results indicated that KMS-based electrolytes led to higher deposition rates and improved coating quality compared to traditional methods using sulfuric acid. The study highlighted KMS's potential for reducing environmental impact while maintaining high performance in industrial applications.

| Parameter | KMS Electrolyte | Traditional Electrolyte |

|---|---|---|

| Deposition Rate (µm/min) | 2.5 | 1.8 |

| Coating Adhesion (MPa) | 15 | 10 |

| Environmental Impact | Low | Moderate |

Case Study 2: Neuronal Stability

In a comparative analysis of different potassium salts used in electrophysiological recordings, potassium methanesulfonate was found to provide superior stability in neuronal recordings. The study demonstrated that neurons dialyzed with KMS exhibited less disruption to intracellular calcium homeostasis compared to those treated with other salts.

| Salt Used | AHP Stability Score | Spike Firing Adaptation |

|---|---|---|

| Potassium Methanesulfonate | 9.5/10 | High |

| Potassium Chloride | 7/10 | Moderate |

| Potassium Gluconate | 6/10 | Low |

作用機序

The mechanism of action of potassium methanesulfonate involves its ability to act as a nucleophile in chemical reactions. The methanesulfonate group is a good leaving group, which makes it effective in substitution reactions. Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity .

類似化合物との比較

Similar Compounds

Lithium methanesulfonate: Similar to potassium methanesulfonate but with lithium as the cation. It has different solubility and coordination properties.

Sodium methanesulfonate: Another similar compound with sodium as the cation. It is used in similar applications but has different physical and chemical properties.

Uniqueness

Potassium methanesulfonate is unique due to its specific solubility and stability properties, which make it suitable for certain industrial applications where other methanesulfonates may not be as effective. Its antimicrobial properties also make it valuable in biological and medical research .

特性

IUPAC Name |

potassium;methanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4O3S.K/c1-5(2,3)4;/h1H3,(H,2,3,4);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWIJIXWOZCRYEL-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

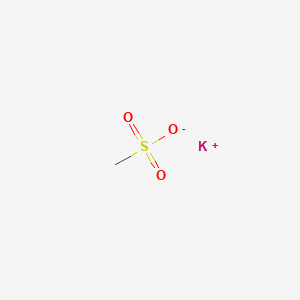

CS(=O)(=O)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3KO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。